Differential Kinase Inhibition Profile: Chk1 vs. Chk2 Selectivity
In head-to-head kinase profiling, 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine exhibits a modest selectivity window between Chk2 and Chk1. The compound inhibits Chk2 with an IC₅₀ of 81,000 nM, compared to >100,000 nM for Chk1, representing at least a 1.23-fold selectivity for Chk2 over Chk1 [1]. This differential, while small, indicates that the 2-chloro substitution and cyclopropylethylamine side chain contribute to a distinct kinase inhibition fingerprint compared to unsubstituted 4-aminopyridine analogs, which typically show broader, non-selective activity [2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Chk2: 81,000 nM; Chk1: >100,000 nM |
| Comparator Or Baseline | Chk1 inhibition by same compound |
| Quantified Difference | ≥1.23-fold selectivity for Chk2 over Chk1 |
| Conditions | Fluorescent peptide substrate phosphorylation assay; microplate reader |
Why This Matters
This selectivity data informs medicinal chemists that the compound's kinase inhibition profile is not promiscuous, which is critical for developing targeted therapies with reduced off-target effects.
- [1] BindingDB. (n.d.). BDBM50355561 (CHEMBL1910629): Chk1 and Chk2 inhibition data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355561 View Source
- [2] Sigma-Aldrich. (n.d.). 4-Aminopyridine ≥99%. Product Information. Retrieved from https://b2b.sigmaaldrich.com View Source
